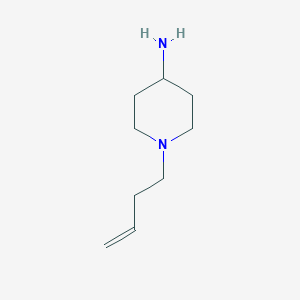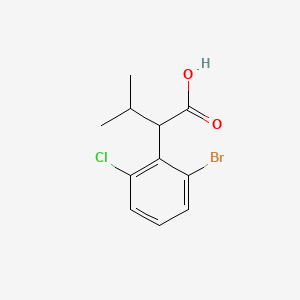
2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClFO3S. It is a derivative of benzene, characterized by the presence of ethoxy, fluorine, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Ethoxy-5-fluorobenzene. This reaction is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction is usually performed under controlled temperature conditions to ensure the selective formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used as catalysts.
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under mild to moderate temperature conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorobenzenesulfonyl chloride: Similar structure but lacks the ethoxy group.
2-Chloro-5-fluorobenzene-1-sulfonyl chloride: Similar structure but has a chlorine atom instead of an ethoxy group.
Uniqueness
2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
67475-57-4 |
|---|---|
Molekularformel |
C8H8ClFO3S |
Molekulargewicht |
238.66 g/mol |
IUPAC-Name |
2-ethoxy-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO3S/c1-2-13-7-4-3-6(10)5-8(7)14(9,11)12/h3-5H,2H2,1H3 |
InChI-Schlüssel |
XCPZPUYEHPEEEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13217420.png)
![Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13217428.png)
![1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13217436.png)
![tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate](/img/structure/B13217440.png)
![6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one](/img/structure/B13217446.png)




![6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13217485.png)
